5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole derivative featuring an oxan-2-ylmethyl substituent. The compound combines a triazole core—a heterocyclic scaffold known for diverse bioactivity—with a bromine atom at position 5 and a tetrahydropyran-derived (oxane) group at position 1.
Properties
Molecular Formula |
C8H13BrN4O |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-1-(oxan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)5-6-3-1-2-4-14-6/h6H,1-5H2,(H2,10,12) |
InChI Key |
NRQSVRDMBXWODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction where an oxane derivative reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a polar aprotic solvent like dimethylformamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Reduced triazole derivatives or debrominated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential biological activities make it a candidate for drug development. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it suitable for various therapeutic applications.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties allow for the creation of products with specific desired characteristics.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The bromine atom and oxane ring may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s distinct oxan-2-ylmethyl group differentiates it from analogs with simpler or bulkier substituents. Key comparisons include:
- Oxan-2-ylmethyl vs. Methyl : The oxane ring introduces oxygen, improving solubility compared to the methyl analog, which is more lipophilic .
- Aryl vs. Alkyl Substituents : Bromophenyl or benzyl groups enhance π-π stacking interactions with biological targets but reduce solubility compared to the oxane derivative .
- Parent Compound (Amitrole) : The absence of bromine and substituents in Amitrole correlates with higher toxicity, suggesting bromination and functionalization may mitigate adverse effects .
Anticancer Potential
Kinase Inhibition
- Benzisothiazol-3-amine Derivatives : Brominated analogs (e.g., 5-bromobenzo[d]isothiazol-3-amine) inhibit apoptosis-inducing kinases, suggesting the target compound may share similar mechanisms .
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